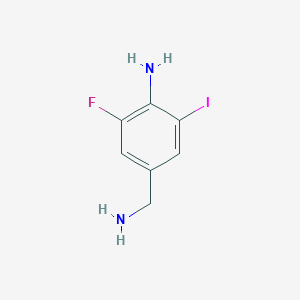

4-(Aminomethyl)-2-fluoro-6-iodoaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8FIN2 |

|---|---|

Molecular Weight |

266.05 g/mol |

IUPAC Name |

4-(aminomethyl)-2-fluoro-6-iodoaniline |

InChI |

InChI=1S/C7H8FIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 |

InChI Key |

JBLMBXFHLAGSEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)CN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminomethyl 2 Fluoro 6 Iodoaniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For 4-(Aminomethyl)-2-fluoro-6-iodoaniline, the primary disconnections involve functional group interconversion (FGI) and breaking the carbon-halogen bonds.

The most logical initial retrosynthetic step is the conversion of the aminomethyl group (-CH₂NH₂) back to a more stable and synthetically versatile precursor. A cyano group (-CN) is an ideal candidate for this role via Functional Group Interconversion (FGI), as it can be readily reduced to a primary amine. This leads to the key intermediate: 4-cyano-2-fluoro-6-iodoaniline .

Further disconnection of the halogen atoms from this intermediate reveals the subsequent synthetic challenges. The directing effects of the remaining groups (amino and cyano) must be considered. A plausible synthetic route would involve introducing the iodine atom onto a pre-existing fluoro-cyano aniline (B41778) derivative. This leads to the precursor 4-amino-3-fluorobenzonitrile (B1272301) . This strategy is advantageous as it utilizes a starting material where the fluorine and cyano groups are already in the desired relationship, simplifying the control of regioselectivity.

The following table outlines the key retrosynthetic disconnections.

| Target Molecule (TM) | Disconnection / FGI | Precursor Molecule | Rationale |

| This compound | Functional Group Interconversion (FGI) | 4-Cyano-2-fluoro-6-iodoaniline | The cyano group is a stable precursor that can be selectively reduced to the aminomethyl group in the final step. |

| 4-Cyano-2-fluoro-6-iodoaniline | C-I Bond Disconnection | 4-Amino-3-fluorobenzonitrile | Iodination of this precursor is directed by the powerful amino group to the desired position. |

| 4-Amino-3-fluorobenzonitrile | C-F & C-CN Disconnections | Simpler Benzene (B151609) Derivatives | This precursor is a commercially available starting material, simplifying the overall synthesis. |

Precursor Synthesis and Functional Group Interconversions

Based on the retrosynthetic analysis, a forward synthesis can be proposed starting from 4-amino-3-fluorobenzonitrile. This approach involves an initial regioselective iodination followed by the reduction of the nitrile.

The final step in the proposed synthesis is the transformation of the cyano group of 4-cyano-2-fluoro-6-iodoaniline into the target aminomethyl group. This reduction is a common and well-established transformation in organic synthesis. Several reagents can accomplish this, with the choice often depending on the presence of other reducible functional groups and desired reaction conditions.

Catalytic hydrogenation is a frequently used method, employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using metal hydrides such as Lithium aluminum hydride (LiAlH₄) is highly effective for converting nitriles to primary amines.

The table below details common methods for nitrile reduction.

| Reagent/System | Typical Conditions | Advantages | Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | High reactivity and efficiency. | Non-selective; will reduce other functional groups. Requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂/Raney Ni, H₂/Pd/C) | Methanol or Ethanol solvent, H₂ pressure | Generally milder and more selective than LiAlH₄. | May be sensitive to other functional groups (e.g., C-I bond can undergo hydrogenolysis). |

| Borane (BH₃·THF) | THF solvent | Good for reducing nitriles in the presence of esters or amides. | Requires careful handling. |

Achieving the specific 2-fluoro-6-iodo substitution pattern on the aniline ring requires precise control over halogenation reactions. The proposed synthesis circumvents the challenges of selective fluorination by starting with a fluorinated precursor. The key step then becomes the regioselective introduction of the iodine atom.

The amino group (-NH₂) is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions. byjus.com In the proposed synthesis, the iodination of 4-amino-3-fluorobenzonitrile is an example of an ortho-selective halogenation directed by the amine.

The starting material has two potential sites for iodination ortho to the amino group: C-3 and C-5.

The C-3 position is already occupied by a fluorine atom.

The C-5 position is sterically unhindered and electronically activated by the amino group.

The para position relative to the amine is blocked by the cyano group. Therefore, the incoming iodine electrophile is selectively directed to the C-5 position, yielding the desired 2-fluoro-4-cyano-6-iodoaniline intermediate (after re-numbering according to IUPAC rules for the final product). To prevent over-reaction and to moderate the high reactivity of the aniline, the amino group can be temporarily protected, for example, as an acetanilide. libretexts.org This strategy enhances selectivity in electrophilic aromatic substitution. libretexts.orgyoutube.com

The introduction of iodine onto an electron-rich aromatic ring like an aniline derivative can be achieved using various iodinating agents. uky.edunih.gov For the iodination of 4-amino-3-fluorobenzonitrile, a mild and selective reagent is required to avoid side reactions.

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of activated aromatic compounds. organic-chemistry.org It serves as a source of an electrophilic iodine species (I⁺). The reaction can often be catalyzed by an acid, such as trifluoroacetic acid, which can enhance the electrophilicity of the iodine. organic-chemistry.org Other methods include using molecular iodine (I₂) in the presence of an oxidizing agent or a silver salt like silver sulfate (B86663) (Ag₂SO₄) to generate the active iodinating species. nih.govnih.gov

The table below compares common iodination reagents for electron-rich aromatics.

| Reagent | Typical Conditions | Selectivity | Reference |

| N-Iodosuccinimide (NIS) | Acetonitrile (B52724) or DCM, often with catalytic acid (e.g., TFA) | Good for activated rings; generally high para-selectivity, but ortho can be achieved with strong ortho-directing groups. | organic-chemistry.org |

| Iodine (I₂) / Silver Sulfate (Ag₂SO₄) | Ethanol or DCM | Activates I₂ to generate a more electrophilic species; selectivity depends on substrate and solvent. | nih.govnih.gov |

| Iodine Monochloride (ICl) | Acetic Acid or CCl₄ | More reactive than I₂; effective for less activated or deactivated rings. | libretexts.org |

Direct fluorination of aromatic compounds is often challenging due to the high reactivity of fluorinating agents, which can lead to a lack of selectivity and over-fluorination. For this reason, indirect methods are typically preferred for introducing fluorine with high regiochemical control.

In the proposed synthesis of this compound, this challenge is elegantly bypassed by selecting a starting material, 4-amino-3-fluorobenzonitrile , that already contains the fluorine atom in the correct position. This approach is a common and effective strategy in complex molecule synthesis.

A classic alternative method for the regioselective introduction of fluorine onto an aromatic ring is the Balz-Schiemann reaction . libretexts.org This process involves:

Diazotization of a primary aromatic amine (Ar-NH₂) with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt (Ar-N₂⁺).

Treatment of the diazonium salt with fluoroboric acid (HBF₄) or its salts (e.g., NaBF₄) to precipitate a diazonium tetrafluoroborate (B81430) salt.

Thermal decomposition of the isolated salt, which releases nitrogen gas and produces the corresponding aryl fluoride.

While not employed in the primary synthetic route described here, the Balz-Schiemann reaction remains a cornerstone of organofluorine chemistry for its reliability and high regioselectivity. libretexts.org

Amine Protection and Deprotection Strategies

The presence of two amine functionalities with different basicities (aromatic and aliphatic) in this compound necessitates a careful selection of protecting groups to achieve chemoselectivity during synthetic transformations. researchgate.net The reactivity of an amino group is tied to the availability of the lone pair of electrons on the nitrogen atom. libretexts.org Protecting groups function by reducing the nucleophilicity and basicity of the amine, often by delocalizing the lone pair through resonance. utdallas.edu

Common strategies for amine protection involve their conversion to carbamates or amides. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and the relative ease of its removal under acidic conditions. nih.govbzchemicals.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govbzchemicals.com

Table 1: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Citations |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) | masterorganicchemistry.comnih.govbzchemicals.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) | masterorganicchemistry.com |

| Sulfonamide | e.g., Tosyl (Ts) | Tosyl chloride (TsCl) | Strong acid and heat or reducing conditions | youtube.com |

Deprotection of the Boc group is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). bzchemicals.comfishersci.co.uk The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which subsequently fragments to isobutene. masterorganicchemistry.comacsgcipr.org The resulting carbamic acid readily decarboxylates to yield the free amine. masterorganicchemistry.com For substrates with acid-labile functionalities, alternative deprotection methods avoiding strong acids have been developed. fishersci.co.uk The presence of electron-withdrawing groups, such as fluoro and iodo substituents on the aromatic ring, can influence the rate of deprotection of an N-Boc group on an aniline. nih.gov

In the context of synthesizing this compound, a key challenge is the selective protection of the aromatic amine in the presence of the primary aliphatic amine, or vice versa. The difference in pKa values between aromatic and aliphatic amines can be exploited to achieve selective protection. researchgate.net

Direct Synthetic Routes

The construction of the this compound backbone can be approached through either linear or convergent synthetic strategies.

A linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule. wikipedia.org A plausible linear route to this compound could commence with a commercially available substituted aniline, such as 2-fluoroaniline. The synthesis would then involve a sequence of reactions including iodination, functional group introduction at the 4-position (which would later be converted to the aminomethyl group), and appropriate protection/deprotection steps.

A hypothetical linear synthesis might follow these steps:

Iodination: Introduction of an iodine atom ortho to the fluorine in 2-fluoroaniline.

Protection: Protection of the aniline nitrogen to prevent side reactions in subsequent steps.

Functionalization: Introduction of a suitable functional group at the para-position, such as a cyano or nitro group.

Reduction: Conversion of the para-substituent to the aminomethyl group.

Deprotection: Removal of the protecting group from the aniline nitrogen.

For this compound, a convergent approach could involve the synthesis of two key fragments:

Fragment A: A suitably functionalized 2-fluoro-6-iodoaniline (B1333773) derivative.

Fragment B: A synthon for the 4-(aminomethyl) group.

These fragments would then be coupled together in a final step. For instance, a palladium-catalyzed cross-coupling reaction could be employed to join an appropriately functionalized Fragment A with a reagent that delivers the aminomethyl group or a precursor. The modularity of convergent synthesis also allows for greater flexibility in modifying different parts of the molecule independently. numberanalytics.comfiveable.me

Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods provide powerful tools for the efficient and selective synthesis of complex aromatic compounds.

The aryl iodide moiety in the target molecule is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. nih.govchegg.com An appropriately substituted arylboronic acid or ester could be coupled with a 2-fluoro-4-functionalized-6-iodoaniline derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Recent advancements have even demonstrated the coupling of unprotected anilines. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orglibretexts.org This could be utilized to introduce an alkenyl group which could then be further functionalized to the aminomethyl group. The reaction typically exhibits high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The resulting alkyne can be a versatile intermediate for further transformations into the desired aminomethyl group. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Bond Formed | Citations |

| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium catalyst, Base | C-C | nih.govchegg.comnih.gov |

| Heck | Alkene + Unsaturated halide | Palladium catalyst, Base | C-C (alkenyl) | wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst, Copper co-catalyst, Base | C-C (alkynyl) | wikipedia.orglibretexts.orgrsc.orgsoton.ac.uk |

Direct C-H activation has emerged as a powerful strategy for the functionalization of unreactive C-H bonds, offering more atom- and step-economical synthetic routes. youtube.comyoutube.com

C-H Halogenation: The regioselective introduction of the iodine atom onto the aniline ring could potentially be achieved through a directed C-H activation approach. While traditional electrophilic halogenation can suffer from poor regioselectivity, transition metal-catalyzed C-H halogenation can provide greater control. beilstein-journals.org Copper-catalyzed C-H halogenation has been reported for various aromatic systems. beilstein-journals.org Directing groups can be employed to guide the metal catalyst to a specific C-H bond, enabling ortho-, meta-, or para-selective functionalization. nih.govdmaiti.com For instance, the 8-aminoquinoline (B160924) group has been used as a directing group for C-H functionalization. researchgate.netunivie.ac.at

C-H Aminomethylation: Direct C-H aminomethylation would be a highly efficient method to install the aminomethyl group. This transformation is more challenging but is an active area of research. Palladium-catalyzed hydroamination of vinylarenes with anilines has been reported to yield aminomethylated products. acs.org Additionally, C-H amination reactions, which form a C-N bond directly from a C-H bond, could be adapted to introduce the aminomethyl group or a precursor. youtube.com

Organocatalysis in Aniline Functionalization

While specific organocatalytic routes to this compound are not yet detailed in the literature, the principles of organocatalysis offer a promising avenue for its synthesis. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, often providing alternatives to traditional metal-based catalysts.

A hypothetical organocatalytic approach to functionalize a pre-existing 2-fluoro-6-iodoaniline core could involve the C-H functionalization of the C4-position. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, have been successfully employed in the asymmetric functionalization of C-H bonds. chemrxiv.org In a speculative pathway, an organocatalyst could be used to activate the aniline substrate and facilitate the introduction of an aminomethyl precursor, such as a protected hydroxymethyl or cyanomethyl group, which could then be converted to the desired aminomethyl functionality.

Another potential application of organocatalysis would be in the final deprotection step of a protected aminomethyl group, or in the asymmetric reduction of a precursor nitrile or imine to the primary amine. For instance, organocatalytic transfer hydrogenation using Hantzsch esters can be an effective method for the reduction of imines to amines under mild conditions.

The development of a specific organocatalytic method for the synthesis of this compound would require significant research to identify a suitable catalyst and reaction conditions that are compatible with the sensitive iodo and fluoro substituents on the aniline ring.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize the environmental impact of chemical processes. rsc.org The synthesis of a complex molecule like this compound provides a valuable case study for the application of these principles.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwikipedia.org A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. wikipedia.org

To illustrate this, let's consider a hypothetical multi-step synthesis of this compound starting from 2-fluoro-6-iodoaniline. A plausible, albeit not necessarily green, route could involve:

Nitration: Introduction of a nitro group at the 4-position.

Reduction: Reduction of the nitro group to an amine.

Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the amino group to a nitrile.

Reduction: Reduction of the nitrile to the aminomethyl group.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Reaction Step (Hypothetical) | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Nitration | 2-Fluoro-6-iodoaniline, Nitric Acid, Sulfuric Acid | 2-Fluoro-6-iodo-4-nitroaniline | Water | ~78% |

| Reduction | 2-Fluoro-6-iodo-4-nitroaniline, Iron, Hydrochloric Acid | 4-Amino-2-fluoro-6-iodoaniline | Iron oxides, Water | Low (significant inorganic waste) |

| Sandmeyer | 4-Amino-2-fluoro-6-iodoaniline, Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide | 4-Cyano-2-fluoro-6-iodoaniline | Nitrogen gas, Water, Copper salts | Moderate |

| Nitrile Reduction | 4-Cyano-2-fluoro-6-iodoaniline, Lithium Aluminum Hydride, Water | This compound | Aluminum salts | Low (due to quenching) |

This table presents a hypothetical reaction sequence for illustrative purposes. The atom economy values are estimates and would depend on the specific reagents and conditions used.

As the table demonstrates, classical synthetic routes often suffer from poor atom economy, particularly when using stoichiometric reagents that are not incorporated into the final product. primescholars.com Modern catalytic methods, including those discussed in the context of organocatalysis, often exhibit significantly higher atom economy. nih.gov For instance, a direct C-H amination approach would, in principle, have a much higher atom economy.

Solvent Selection and Waste Minimization

The choice of solvent is a critical factor in the environmental impact of a synthetic process. nih.gov Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more sustainable solvents. researchgate.netrsc.org

For the synthesis of this compound, the following considerations would be important:

Use of Greener Solvents: Where possible, solvents derived from renewable resources (bio-solvents) such as ethanol, or supercritical fluids like CO2, should be considered. numberanalytics.comacs.org Water is also an excellent green solvent for certain reactions. researchgate.net

Solvent Reduction and Recycling: Minimizing the volume of solvent used and implementing procedures for solvent recovery and reuse can significantly reduce waste.

Solvent-Free Reactions: In some cases, it may be possible to conduct reactions under solvent-free conditions, for example, by heating the neat reactants. rsc.org

Waste minimization extends beyond solvent choice. It also involves selecting reactions that produce minimal byproducts and developing efficient purification methods that reduce the consumption of materials like silica (B1680970) gel for chromatography.

Sustainable Reagent Development

The development and use of sustainable reagents is another key aspect of green chemistry. This includes the use of catalysts over stoichiometric reagents, the use of renewable feedstocks, and the development of reagents with lower toxicity.

In the context of synthesizing this compound, this could involve:

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild conditions, often in aqueous media. nih.gov For example, a transaminase could potentially be used to convert a ketone precursor to the corresponding amine.

Renewable Feedstocks: While the starting materials for this specific compound are likely derived from petrochemical sources, there is a broader trend towards developing synthetic routes from biomass. rsc.orgacs.org

Electrochemical Synthesis: Electrosynthesis, where chemical transformations are driven by an electric current, can be a greener alternative to traditional redox reactions, as it can eliminate the need for chemical oxidizing or reducing agents. specchemonline.com For example, the reduction of a nitro group to an amine can be achieved electrochemically.

The application of these green chemistry principles to the synthesis of this compound could lead to a more sustainable and efficient manufacturing process.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 4 Aminomethyl 2 Fluoro 6 Iodoaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-(Aminomethyl)-2-fluoro-6-iodoaniline, a suite of NMR experiments can be employed to map out the precise connectivity and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Multi-dimensional NMR techniques are crucial for deciphering the complex spin systems within a molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the protons of the aminomethyl group (-CH₂NH₂) and the amine protons, provided the rate of exchange of the amine protons is not too rapid. It would also reveal any coupling between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached. This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would show a clear correlation for the aminomethyl group (-CH₂) and the aromatic C-H groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the aminomethyl group would be expected to show HMBC correlations to the aromatic carbon to which the group is attached (C4) and potentially to the adjacent aromatic carbons (C3 and C5).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify atoms that are close in space, providing through-space correlations rather than through-bond correlations. This is critical for confirming the substitution pattern on the aromatic ring. For example, a NOESY spectrum could show a correlation between the aminomethyl protons and the aromatic proton at the C5 position, confirming their proximity on the ring.

Illustrative ¹H and ¹³C NMR Data for this compound:

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H at position) |

| 1 (-NH₂) | ~4.5-5.5 (broad) | 145.0 (d, J=12 Hz) | C2, C6 |

| 2 (-F) | - | 160.0 (d, J=245 Hz) | - |

| 3 | ~7.5 (d, J=8 Hz) | 135.0 (d, J=4 Hz) | C1, C5, -CH₂ |

| 4 (-CH₂NH₂) | ~3.8 (s) | 45.0 | C3, C5 |

| 5 | ~7.2 (d, J=8 Hz) | 125.0 (d, J=8 Hz) | C1, C3, -CH₂ |

| 6 (-I) | - | 90.0 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on known chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. nih.govthermofisher.comfishersci.ca Fluorine-19 is a 100% naturally abundant nucleus with a spin of ½, making it highly sensitive for NMR detection. nih.govthermofisher.com The chemical shift of the fluorine atom is very sensitive to its electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, likely a triplet of doublets due to coupling with the adjacent aromatic protons. The precise chemical shift would be characteristic of a fluorine atom attached to an electron-rich aromatic ring.

Illustrative ¹⁹F NMR Data:

| Parameter | Predicted Value |

| Chemical Shift (δ) | -115 to -130 ppm |

| Multiplicity | Triplet of Doublets (td) |

| Coupling Constants | J(F-H3) ≈ 8-10 Hz, J(F-H5) ≈ 4-6 Hz |

Note: This data is illustrative and based on typical values for fluoroaniline (B8554772) derivatives. researchgate.netbldpharm.com

Quantitative NMR for Purity Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. google.comthermofisher.comtcichemicals.com The technique relies on the principle that the integrated signal intensity of an NMR peak is directly proportional to the number of nuclei giving rise to that signal. tcichemicals.com

To determine the purity of this compound, a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) would be added to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from the analyte (e.g., the aminomethyl protons) with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. google.com This method is highly accurate and can provide a direct measure of the mass fraction of the target compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). nih.govbeilstein-journals.orgnih.govresearchgate.net This allows for the determination of the exact mass of the molecular ion of this compound. From this exact mass, a unique elemental formula can be derived, providing strong evidence for the identity of the compound. The presence of iodine with its characteristic isotopic pattern would be readily identifiable.

Illustrative HRMS Data:

| Ion | Calculated Exact Mass (C₇H₈FIN₂) |

| [M+H]⁺ | 280.9794 |

Note: This value is calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). uni.lu The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the loss of the aminomethyl group, the iodine atom, or other neutral losses. Analysis of these fragments helps to confirm the connectivity of the different functional groups.

Illustrative MS/MS Fragmentation Data for [M+H]⁺:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 280.98 | 263.95 | NH₃ |

| 280.98 | 154.02 | I |

| 280.98 | 127.04 | C₇H₇FN₂ |

| 263.95 | 137.00 | I |

Note: This fragmentation data is hypothetical and represents plausible fragmentation pathways for the given structure. The actual fragmentation pattern can be influenced by the ionization method and collision energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry, which are critical for confirming the identity of a synthesized compound like this compound. The presence of a heavy iodine atom in the structure makes it particularly well-suited for X-ray diffraction studies, as iodine's strong scattering of X-rays can aid in solving the phase problem during structure determination.

The process involves growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is resolved.

For a compound like this compound, the crystallographic data would not only confirm the substitution pattern on the aniline (B41778) ring but also reveal important details about intermolecular interactions in the solid state, such as hydrogen bonding involving the aminomethyl and aniline groups, and potential halogen bonding involving the iodine atom. nih.gov These interactions are crucial for understanding the crystal packing and the physicochemical properties of the solid material.

Illustrative Crystallographic Data for a Substituted Aniline Derivative

The following table presents plausible crystallographic data for a substituted aniline, demonstrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Illustrative Value |

| Chemical Formula | C7H7FIN |

| Formula Weight | 263.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 12.23 |

| c (Å) | 9.78 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 973.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.795 |

| R-factor | 0.035 |

Note: This data is illustrative and based on typical values for related small organic molecules.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for assessing the purity of chemical compounds by separating them from byproducts and impurities.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for detecting and quantifying impurities. A reversed-phase HPLC method would likely be the primary choice, utilizing a C18 or C8 stationary phase.

The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities.

Advanced detection methods enhance the power of HPLC for impurity profiling:

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This detector provides UV-Vis spectra for each eluting peak, which can help in the preliminary identification of impurities by comparing their spectra to that of the main compound. It is also invaluable for assessing peak purity.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information for each separated component. Further fragmentation in tandem MS (MS/MS) experiments can yield structural information, enabling the definitive identification of unknown impurities. google.com

Illustrative HPLC Method Parameters and Impurity Profile

This table outlines a hypothetical HPLC method for the analysis of this compound and its potential impurities.

| Parameter | Illustrative Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 254 nm; ESI-MS in positive ion mode |

| Potential Impurity | Illustrative Retention Time (min) |

| Impurity A | 4.5 |

| Impurity B | 8.2 |

| Impurity C | 12.5 |

Note: This data is for illustrative purposes and based on general principles of reversed-phase chromatography for aromatic amines.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is crucial for detecting volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts. google.com

For the analysis of less volatile amines, derivatization is often employed to increase their volatility and improve their chromatographic behavior. However, for the analysis of potential volatile impurities, a direct injection of a solution of the sample can be performed. The gas chromatograph separates the components based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides mass spectra for identification.

Illustrative GC-MS Analysis of Potential Volatile Impurities

The following table details a hypothetical GC-MS method and potential volatile impurities that could be detected in a sample of this compound.

| Parameter | Illustrative Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 15 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Potential Impurity | Illustrative Retention Time (min) |

| Impurity D | 3.1 |

| Impurity E | 5.8 |

| Impurity F | 7.2 |

Note: This data is illustrative and based on standard GC-MS methods for volatile organic compound analysis.

Reactivity and Reaction Mechanisms of 4 Aminomethyl 2 Fluoro 6 Iodoaniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline core of 4-(aminomethyl)-2-fluoro-6-iodoaniline is a primary determinant of its reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions involving the amino group.

Electrophilic Aromatic Substitution Reactions

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions relative to itself. libretexts.orglibretexts.orgbyjus.com This is a consequence of the nitrogen's lone pair of electrons being delocalized into the benzene (B151609) ring, thereby increasing the electron density at these positions. byjus.com In the case of this compound, the positions ortho to the amino group are occupied by fluorine and iodine atoms. The remaining open position for substitution is para to the iodine and fluorine, and ortho to the aminomethyl group.

However, the high reactivity of the aniline ring can often lead to polysubstitution, which can be challenging to control. libretexts.org To mitigate this, the reactivity of the amino group can be tempered by converting it into an amide (e.g., an acetamide) by treatment with acetic anhydride. libretexts.orglibretexts.org This acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled monosubstitution. The amino group can be readily regenerated by hydrolysis of the amide. libretexts.org

It is also important to note that Friedel-Crafts reactions are generally unsuccessful with anilines. libretexts.orglibretexts.org The Lewis acid catalyst (e.g., AlCl₃) required for these reactions forms a complex with the basic amino group, deactivating the ring towards electrophilic attack. libretexts.org

| Reaction Type | Reactivity of Aniline Moiety | Directing Effect | Controlling Factors |

| Halogenation | Highly activated, prone to polysubstitution libretexts.org | Ortho, Para byjus.com | Acylation of the amino group to an amide reduces reactivity libretexts.orglibretexts.org |

| Nitration | Highly activated, but reaction with strong acids can lead to meta products due to anilinium ion formation byjus.comchemistrysteps.com | Ortho, Para (as amine), Meta (as anilinium ion) byjus.comchemistrysteps.com | Acylation of the amino group protects it and ensures ortho, para substitution libretexts.org |

| Sulfonation | Vigorous reaction to form anilinium hydrogen sulfate (B86663) byjus.com | Ortho, Para | Reaction conditions can be controlled to yield the desired product |

| Friedel-Crafts | Unreactive due to complex formation with Lewis acid catalyst libretexts.orglibretexts.org | Not applicable | Acylation of the amino group can allow for Friedel-Crafts reactions libretexts.org |

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group imparts nucleophilic character. This allows the aniline to participate in a variety of reactions, including acylation, alkylation, and diazotization. The basicity of the aniline is influenced by the substituents on the aromatic ring. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.com In this compound, the fluorine and iodine atoms are electron-withdrawing, which would be expected to reduce the basicity of the aniline nitrogen compared to unsubstituted aniline.

Primary arylamines can react with nitrous acid (HNO₂) to form stable arenediazonium salts. libretexts.org This diazotization reaction is a versatile transformation, as the diazonium group can be subsequently replaced by a wide range of nucleophiles in Sandmeyer-type reactions.

Reactivity of the Halogen Substituents (Fluorine and Iodine)

The fluorine and iodine atoms on the aromatic ring introduce additional reaction pathways, most notably in the realm of metal-catalyzed cross-coupling reactions.

Participation in Cross-Coupling Reactions

Aryl halides are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgumontreal.ca The reactivity of the aryl halide in these reactions is dependent on the identity of the halogen, with the general trend being I > Br > Cl > F. youtube.com

Given the presence of both iodine and fluorine in this compound, selective cross-coupling at the more reactive C-I bond is highly feasible. This allows for the introduction of a wide variety of substituents at this position while leaving the C-F bond intact for potential subsequent transformations. For instance, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or vinyl group at the 6-position.

Carbon-Halogen Bond Activation Studies

The activation of carbon-halogen bonds is a fundamental step in many synthetic transformations. nih.govnih.gov The significant difference in bond energy between the C-I and C-F bonds dictates their relative reactivity. The C-I bond is considerably weaker and more easily cleaved than the C-F bond. youtube.com This disparity allows for selective chemical manipulation. For example, radical reactions can be initiated through the homolytic cleavage of the C-I bond under photochemical or radical-initiating conditions. nih.govnih.gov

| Halogen | Bond Energy (approx. kJ/mol) | Relative Reactivity in Cross-Coupling | Potential for Selective Activation |

| Iodine | ~238 | Highest | High, allows for selective reactions at the C-I bond |

| Fluorine | ~485 | Lowest | Low, typically unreactive under conditions that cleave C-I |

Reactivity of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) is a primary alkylamine attached to the aromatic ring. This group exhibits the typical reactivity of a primary amine. It is basic and nucleophilic, and can undergo reactions such as acylation, alkylation, and formation of imines with aldehydes and ketones. The proximity of the aromatic ring and its substituents may influence the steric and electronic environment of the aminomethyl group, but its fundamental reactivity remains that of a primary amine. In the context of drug discovery and materials science, this group provides a key site for derivatization and for modulating the physicochemical properties of the molecule. For example, palladium-catalyzed coupling of fluoroalkylamines with aryl halides is a known method for synthesizing fluorinated anilines. nih.gov

Functional Group Transformations

The reactivity of this compound is dictated by the presence of a primary aromatic amine, a primary benzylic amine, a C-I bond, and a C-F bond on the benzene ring. These functional groups can be selectively targeted to undergo a variety of transformations.

The primary aromatic amine is a key site for reactions such as N-acylation, sulfonylation, and diazotization. N-acylation, for instance, can be achieved using acyl chlorides or anhydrides to introduce an amide functionality. This transformation is often employed to modulate the electronic properties of the aromatic ring or to act as a protecting group for the amine. The conditions for such reactions are generally mild, though the presence of the second basic aminomethyl group can sometimes necessitate a careful choice of reagents and stoichiometry to achieve selective acylation.

The benzylic amine, being more nucleophilic than the aromatic amine, can also undergo selective N-acylation, N-alkylation, and reductive amination. The differential reactivity between the two amine groups can often be exploited by carefully controlling the reaction conditions.

The carbon-iodine bond is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are particularly prominent. In a typical Suzuki-Miyaura coupling, the iodo group can be replaced with an aryl, heteroaryl, or vinyl group by reacting with the corresponding boronic acid or ester in the presence of a palladium catalyst and a base. The electron-donating nature of the amino groups and the electron-withdrawing nature of the fluorine atom can influence the efficiency of the oxidative addition step in the catalytic cycle.

The fluoro substituent is generally the most stable of the functional groups on the aromatic ring and is less prone to direct substitution. However, its strong electron-withdrawing nature significantly influences the reactivity of the other positions on the ring, particularly the ortho and para positions, by modifying the electron density and the acidity of the N-H protons.

Below is a table summarizing potential functional group transformations of this compound based on the reactivity of its constituent functional groups.

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Primary Aromatic Amine | N-Acylation | Acyl chloride, pyridine | Aromatic Amide |

| Primary Aromatic Amine | Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt |

| Primary Benzylic Amine | N-Alkylation | Alkyl halide, base | Secondary/Tertiary Benzylic Amine |

| Carbon-Iodine Bond | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |

| Carbon-Iodine Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |

| Carbon-Iodine Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diaryl/Alkylaryl Amine |

Intramolecular Cyclization Reactions

The strategic positioning of the aminomethyl group and the iodo substituent in an ortho-like relationship (separated by a fluorine atom) on the aniline ring opens up the possibility for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. These reactions are often mediated by transition metal catalysts, which facilitate the formation of a new carbon-nitrogen bond.

One plausible pathway involves an intramolecular version of the Buchwald-Hartwig amination. In the presence of a suitable palladium catalyst and a base, the primary aromatic amine could potentially displace the ortho-iodo group to form a five-membered dihydropyrrolo-fused system. The fluorine atom's steric and electronic influence would be a critical factor in the feasibility and rate of such a cyclization.

Alternatively, if the benzylic amine were to act as the nucleophile, a six-membered ring could be formed through an intramolecular N-arylation. The relative rates of these competing cyclization pathways would depend on factors such as the catalyst system, reaction temperature, and the specific substitution on the amine.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of the transformations involving this compound.

Kinetic Studies and Reaction Rate Determinations

While specific kinetic data for reactions involving this compound are not extensively documented, the principles of physical organic chemistry allow for predictions regarding its reactivity. The rate of electrophilic aromatic substitution on the aniline ring, for example, would be influenced by the combined electronic effects of the substituents. The strongly activating amino groups would direct incoming electrophiles to the positions ortho and para to them, although steric hindrance from the existing substituents would play a significant role.

In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. For iodoarenes, this step is generally fast. However, the electronic nature of the substituents can modulate the reaction rate. The electron-donating aminomethyl group and the electron-withdrawing fluoro group would have opposing effects on the electron density at the carbon bearing the iodine atom, which in turn would affect the rate of oxidative addition. Kinetic studies on similar polysubstituted anilines have shown that such electronic effects can lead to significant differences in reaction times and catalyst turnover numbers. researchgate.net

A hypothetical kinetic study on the Suzuki-Miyaura coupling of this compound could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or GC. By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component could be determined, providing insights into the rate law and the mechanism.

Identification of Reaction Intermediates

The identification of reaction intermediates is a powerful tool for elucidating reaction mechanisms. In the case of the diazotization of the primary aromatic amine of this compound, the formation of a diazonium salt is a key intermediate. This intermediate is typically not isolated but is used in situ for subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a variety of other functional groups.

In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species. For a Suzuki-Miyaura coupling, the catalytic cycle would involve the formation of an arylpalladium(II) iodide intermediate after oxidative addition. Subsequent transmetalation with the boronic acid and reductive elimination would yield the coupled product and regenerate the palladium(0) catalyst. Spectroscopic techniques such as NMR could potentially be used to observe these intermediates under carefully controlled conditions.

For intramolecular cyclization reactions, the detection of a palladacycle intermediate could provide strong evidence for the proposed catalytic cycle. These intermediates can sometimes be isolated and characterized, offering a snapshot of the reaction pathway. While no specific intermediates for the reactions of this compound have been reported, mechanistic studies on analogous systems provide a framework for understanding the likely intermediates involved. rsc.org

Computational and Theoretical Studies on 4 Aminomethyl 2 Fluoro 6 Iodoaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These methods provide a theoretical framework to understand structure, stability, and reactivity.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For 4-(Aminomethyl)-2-fluoro-6-iodoaniline, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Regions around the nitrogen atom of the aniline (B41778) group and potentially the fluorine and iodine atoms, indicating their nucleophilic character and ability to interact with electrophiles. The nitrogen of the aminomethyl group would also be a site of negative potential.

Positive Potential (Blue): Regions around the hydrogen atoms of the amino and aminomethyl groups, indicating their electrophilic character and potential for hydrogen bonding.

MEP analysis on substituted anilines has been used to understand their reactivity patterns, and similar insights would be expected for the title compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energy levels)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. rdd.edu.iq The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. rdd.edu.iq

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would reveal which parts of the molecule are most involved in electron donation and acceptance. The presence of both electron-donating and electron-withdrawing groups would influence the energies and localizations of these orbitals.

Illustrative FMO Data for this compound (Conceptual)

| Parameter | Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

This table presents a hypothetical range of values for illustrative purposes and is not based on specific calculations for the named compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the atoms. The rotation around the C-C and C-N bonds of the aminomethyl group would be of particular interest. Computational methods can be used to calculate the energy of different conformers and identify the global minimum energy structure.

Molecular Dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. MD simulations have been used to study the behavior of fluorinated molecules in various environments. zenodo.orgmdpi.com

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, these predictions would include:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. The predicted spectra would show characteristic peaks for the N-H, C-H, C-F, C-I, and C-N vibrations.

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be predicted to assist in the interpretation of NMR data. The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the various substituents on the aromatic ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Studies on halogenated pollutants have shown the power of combining theoretical predictions with experimental spectroscopic data for accurate characterization. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational studies could be used to explore various potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the amino groups.

By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction mechanism and can help in predicting the major products. For instance, computational studies have been used to elucidate the mechanisms of reactions involving aniline derivatives. mdpi.comacs.org

Transition State Characterization

The transition state is a high-energy, fleeting arrangement of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. solubilityofthings.com Characterizing the transition state is fundamental to understanding the reaction mechanism. solubilityofthings.com For reactions involving this compound, such as electrophilic aromatic substitution, computational methods like density functional theory (DFT) are employed to model the geometry, frequency, and energy of the transition state.

Key features of a transition state characterization for this molecule would involve:

Geometric Analysis: Determining the bond lengths and angles of the atoms at the transition state. For instance, in an electrophilic attack on the aromatic ring, the carbon atom being attacked would shift from a trigonal planar to a more tetrahedral geometry.

Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency. This frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product.

Energy Profile: The energy of the transition state relative to the reactants and products determines the activation energy of the reaction.

While specific transition state calculations for this compound are not extensively documented in publicly available literature, the principles of transition state theory provide a robust framework for such investigations. solubilityofthings.com

Activation Energy Barrier Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. solubilityofthings.com A higher activation energy corresponds to a slower reaction. Computational methods can provide quantitative estimates of the activation energy barrier for reactions involving this compound.

The calculation of the activation energy barrier typically involves:

Optimizing the geometries of the reactants and the transition state.

Calculating the electronic energies of these optimized structures.

The activation energy is then determined as the difference in energy between the transition state and the reactants.

For electrophilic aromatic substitution on this compound, the activation energy would be influenced by the nature of the attacking electrophile and the electronic properties of the substituted aniline ring. The presence of both activating and deactivating groups on the ring creates a complex electronic environment that would be reflected in the calculated activation energy barriers for substitution at different positions.

Substituent Effects on Aromatic Reactivity and Electronic Properties

The substituents on the aromatic ring of this compound—the amino (-NH2), aminomethyl (-CH2NH2), fluoro (-F), and iodo (-I) groups—profoundly influence its reactivity and electronic properties through a combination of inductive and resonance effects. numberanalytics.comlibretexts.org

Interactive Table: Summary of Substituent Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | 1 | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Strongly Activating | Ortho, Para |

| -F | 2 | -I (Strongly electron-withdrawing) | +R (Weakly electron-donating) | Deactivating | Ortho, Para |

| -CH₂NH₂ | 4 | -I (Weakly electron-withdrawing) | None | Weakly Activating | Ortho, Para |

| -I | 6 | -I (Electron-withdrawing) | +R (Weakly electron-donating) | Deactivating | Ortho, Para |

Note: The directing influence is relative to the substituent's own position.

The electronic properties of the aniline are significantly shaped by these substituents. The amino group strongly donates electron density into the ring via resonance, increasing the electron density, particularly at the ortho and para positions. libretexts.orgnih.gov Conversely, the highly electronegative fluorine atom withdraws electron density through its strong inductive effect. libretexts.org The iodine atom also exhibits an electron-withdrawing inductive effect, though weaker than fluorine's, and a weak electron-donating resonance effect. libretexts.org The aminomethyl group, being an alkyl derivative, is generally considered to be weakly activating due to hyperconjugation and a weak inductive effect.

Computational studies on similar substituted anilines have shown that electronic descriptors, such as partial atomic charges and the susceptibility to nucleophilic attack at specific ring positions, are key to understanding their chemical behavior. nih.gov For this compound, the interplay of these varied electronic influences results in a nuanced reactivity profile, with the amino group likely directing electrophilic attack to the positions ortho and para to it, although steric hindrance from the bulky iodine atom at position 6 would likely disfavor substitution at the adjacent position 5.

Applications of 4 Aminomethyl 2 Fluoro 6 Iodoaniline As a Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

The utility of 4-(aminomethyl)-2-fluoro-6-iodoaniline as a precursor for complex organic molecules stems from the orthogonal reactivity of its three functional groups. The aryl iodide is a prime handle for transition-metal-catalyzed cross-coupling reactions, the primary aniline (B41778) serves as a nucleophile and a directing group for cyclizations, and the benzylic aminomethyl group offers a separate site for derivatization.

This multi-faceted reactivity allows for a modular and convergent approach to synthesis. Chemists can selectively address one functional group while leaving the others intact for subsequent transformations. For instance, the iodo group can participate in Suzuki, Sonogashira, or Heck coupling reactions to introduce new carbon-carbon bonds. Following this, the aniline nitrogen can be used to build a heterocyclic ring, and finally, the aminomethyl side chain can be functionalized to append a solubilizing group or another pharmacophore. This stepwise, controlled elaboration is a cornerstone of modern synthetic strategy, enabling the efficient assembly of intricate molecular targets from a single, well-designed starting material.

Role in the Construction of Heterocyclic Systems

Anilines are foundational starting materials in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of this compound makes it a valuable precursor for a variety of important heterocyclic frameworks.

Indoles are among the most significant heterocyclic motifs in drug discovery. bldpharm.com This building block is well-suited for constructing highly substituted indole (B1671886) rings. For example, a Fischer indole synthesis could be envisioned where the aniline is condensed with a ketone or aldehyde. The resulting indole would bear the iodo, fluoro, and aminomethyl groups, which can be difficult to install on a pre-formed indole core.

Alternatively, modern palladium-catalyzed methods, such as the Larock indole synthesis, could be employed. Reacting this compound with a disubstituted alkyne would directly yield a polysubstituted indole. The iodo-group's position ortho to the aniline nitrogen is particularly advantageous for such cyclization strategies.

The quinoline (B57606) scaffold is central to numerous therapeutic agents, particularly antimalarials and antibacterials. nih.gov Classical methods like the Gould-Jacobs reaction can be applied, where this compound is reacted with a malonic acid derivative to form the quinoline core. nih.gov This would produce a quinolin-4-one substituted at positions 5, 7, and with an aminomethyl group at position 6. The fluorine at the 7-position and iodine at the 5-position of the resulting quinoline are valuable for further medicinal chemistry exploration. The Conrad-Limpach-Knorr synthesis, involving the reaction with a β-ketoester, provides another established route to substituted quinolines from this aniline precursor. nih.gov

The presence of two distinct nitrogen nucleophiles (the aniline and the aminomethyl group) opens pathways to other important heterocyclic systems. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of benzodiazepines or other seven-membered rings, which are prominent psychoactive drug scaffolds. Furthermore, intramolecular reactions can be designed; for instance, after acylating the aniline nitrogen, a subsequent cyclization involving the aminomethyl group could lead to fused bicyclic systems. The iodine atom remains a reactive handle for introducing further diversity into these complex heterocyclic products. nih.gov

Advanced Chemical Transformations Enabled by its Structure

The true synthetic power of this compound lies in the ability to perform selective chemical transformations at its different reactive sites.

The distinct electronic and steric environments of the functional groups allow for a high degree of chemo- and regioselectivity. The aryl iodide is the most common site for palladium-catalyzed cross-coupling, as the C-I bond is significantly more reactive than the C-F bond or the C-N bonds under these conditions.

The two amine groups also exhibit differential reactivity. The aniline nitrogen is a weaker base and less nucleophilic due to the delocalization of its lone pair into the aromatic system and the electron-withdrawing effect of the fluorine and iodine atoms. In contrast, the aminomethyl group is a primary alkylamine, which is significantly more basic and nucleophilic. This difference can be exploited for selective protection or acylation. For example, under carefully controlled conditions, an acylating agent might react preferentially with the more nucleophilic aminomethyl group.

The following table illustrates potential site-selective reactions that can be performed on the this compound scaffold.

| Reacting Site | Reaction Type | Typical Reagents & Conditions | Resulting Structure |

| Iodine (C6) | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °C | Aryl group at C6 |

| Iodine (C6) | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt-50 °C | Alkynyl group at C6 |

| Iodine (C6) | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | Substituted amino group at C6 |

| Aminomethyl (C4) | Acylation / Sulfonylation | Acyl chloride or Sulfonyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | Amide or sulfonamide at C4-CH₂N |

| Aniline (C1) | Diazotization / Sandmeyer | NaNO₂, HCl, 0 °C; then CuX | Halogen or CN at C1 |

| Aniline (C1) | Reductive Amination (as imine) | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary amine at C1 |

These selective transformations underscore the compound's role as a versatile platform, enabling chemists to build molecular complexity in a planned and efficient manner, making it a valuable tool in the synthesis of novel compounds for various applications.

Exploitation of the Halogen-Metal Exchange Reactivity

The carbon-iodine bond in this compound is the most labile site for halogen-metal exchange, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction typically involves the treatment of the aryl iodide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a highly reactive aryllithium species. wikipedia.orgias.ac.in The rate of exchange follows the trend I > Br > Cl, making the iodo group the preferred site of reaction in this multifunctional molecule. wikipedia.org

The resulting organolithium intermediate is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups at the 6-position of the aniline ring. This regioselectivity is a key advantage, allowing for precise molecular construction. While direct research on this compound is limited, the principles of halogen-metal exchange are well-established for iodoanilines. ias.ac.innih.gov The reaction is kinetically controlled and is generally faster than nucleophilic addition or proton transfer, enabling its selective execution in the presence of other functional groups. wikipedia.org

Table 1: Reactivity of Functional Groups in Halogen-Metal Exchange

| Functional Group | Position | Reactivity in Halogen-Metal Exchange |

| Iodo | 6 | High |

| Fluoro | 2 | Low |

| Amino | 1 | Potential for side reactions (deprotonation) |

| Aminomethyl | 4 | Potential for side reactions (deprotonation) |

This table is a generalized representation based on established principles of organometallic chemistry.

The presence of the amino and aminomethyl groups requires careful consideration of reaction conditions, as their acidic protons could potentially be abstracted by the organolithium reagent. Protection of these groups may be necessary to achieve the desired outcome.

Design and Synthesis of Functional Materials Precursors

The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of precursors to advanced functional materials.

Polymeric Systems

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). rsc.orgtsijournals.com The properties of these polymers, such as solubility, conductivity, and morphology, can be tuned by the introduction of substituents on the aniline ring. rsc.orgtsijournals.comrsc.org

While direct polymerization of this compound has not been extensively documented, its structure suggests potential for creating highly functionalized polymers. The amino group can participate in oxidative polymerization, while the aminomethyl, fluoro, and iodo groups would serve as pendant functionalities along the polymer backbone. These groups could be used for post-polymerization modifications, cross-linking, or to impart specific properties to the final material. For instance, the presence of halogen atoms can influence the electronic properties and processability of the resulting polymers. nih.govacs.org

Table 2: Potential Effects of Substituents on Polymer Properties

| Substituent | Potential Effect on Polymer Properties |

| Aminomethyl | Increased hydrophilicity, potential for cross-linking |

| Fluoro | Enhanced thermal stability, altered electronic properties |

| Iodo | Site for post-polymerization modification via cross-coupling reactions |

This table outlines hypothetical effects based on general knowledge of polymer chemistry.

Molecular Probes

The development of molecular probes for biological and environmental applications is a rapidly growing field. Fluoro- and iodo-substituted anilines serve as key building blocks in the synthesis of various probes. fishersci.comlifechempharma.com Although specific examples utilizing this compound are not prevalent in the literature, its structural motifs are found in related compounds with interesting biological activities. For instance, 2-fluoro-4-iodoaniline (B146158) is a known component of TAK-733, a selective inhibitor of MEK2. lifechempharma.com

The combination of a fluorescent-tag-friendly amino group, a fluorine atom for potential PET imaging applications (using ¹⁸F), and an iodine atom that can be used for radioiodination or as a heavy atom to modulate photophysical properties, makes this compound a promising scaffold for the design of novel molecular probes. The iodo-substituent, in particular, can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the attachment of various reporting units or targeting moieties. wiley.comnih.gov

Future Research Directions and Unexplored Potential of 4 Aminomethyl 2 Fluoro 6 Iodoaniline

Novel Synthetic Methodologies

The development of new synthetic routes to and from 4-(aminomethyl)-2-fluoro-6-iodoaniline is a primary area for future research. While classical methods for the synthesis of polysubstituted anilines exist, there is a continuous demand for more efficient, selective, and sustainable approaches. youtube.com Future work could focus on late-stage functionalization techniques to introduce the aminomethyl, fluoro, and iodo groups onto an aniline (B41778) precursor, thereby allowing for the rapid generation of analogues. bath.ac.uk

Furthermore, the development of one-pot or tandem reaction sequences commencing from simpler starting materials could streamline the synthesis of this complex building block. For instance, a process involving initial iodination and fluorination of a protected aminomethyl aniline derivative could be explored. The exploration of novel halogenation reagents and conditions will be crucial to control regioselectivity and maximize yields. acs.orgnih.gov The development of such methodologies would not only make this compound more accessible but also open up avenues for the synthesis of a library of related compounds with diverse substitution patterns.

| Potential Synthetic Approach | Key Transformation | Anticipated Advantage |

| Late-stage Functionalization | C-H activation/functionalization | Rapid access to analogues from a common precursor. bath.ac.uk |

| Tandem Reaction Sequence | Sequential iodination, fluorination, and amination | Increased efficiency and reduced purification steps. |

| Novel Halogenation Methods | Use of modern electrophilic/nucleophilic halogen sources | Improved regioselectivity and milder reaction conditions. acs.orglibretexts.org |

Advanced Catalysis and Sustainable Chemical Transformations

The inherent functionalities of this compound make it a promising candidate for use in advanced catalysis, both as a ligand and as a substrate. The presence of the amino and aminomethyl groups allows for its potential use as a bidentate ligand for various transition metals. Future research could involve the synthesis of metal complexes incorporating this aniline derivative and evaluating their catalytic activity in a range of transformations, such as cross-coupling reactions, hydrogenations, and C-H functionalization. acs.orgcore.ac.uk

As a substrate, the iodine atom is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. nih.govresearchgate.netyoutube.com The electronic effects of the ortho-fluoro and para-aminomethyl groups could significantly influence the reactivity of the C-I bond, potentially leading to unique selectivity and reactivity profiles. Investigating these effects systematically would be a valuable area of research. Furthermore, the development of sustainable catalytic methods using earth-abundant metals like iron or copper for the functionalization of the C-I and C-H bonds of this molecule would be a significant step towards greener chemical processes. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and functionalization of complex molecules like this compound can greatly benefit from the implementation of flow chemistry and automated synthesis platforms. chemspeed.comimperial.ac.uk Flow chemistry offers advantages such as improved reaction control, enhanced safety for handling hazardous reagents, and the ability to scale up reactions seamlessly. rsc.orgacs.org Future research could focus on developing continuous-flow processes for the synthesis of this aniline derivative, potentially telescoping multiple reaction steps to minimize manual handling and purification. researchgate.net

Automated synthesis platforms can be employed for the high-throughput screening of reaction conditions and for the rapid generation of a library of derivatives based on the this compound scaffold. imperial.ac.ukresearchgate.net By combining automated platforms with design-of-experiment (DoE) approaches, researchers can efficiently optimize reaction parameters and explore a wider range of reaction partners for cross-coupling and other functionalization reactions. chemspeed.com This integration of technology will accelerate the discovery of new applications for this versatile building block. acs.orgsynplechem.com

| Technology | Potential Application for this compound | Key Benefit |